

## JNJ-55511118 impact on animal motor function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-55511118 |           |
| Cat. No.:            | B15575977    | Get Quote |

## **JNJ-55511118 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of **JNJ-55511118** on animal motor function.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-55511118?

A1: **JNJ-55511118** is a selective negative modulator of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein  $\gamma$ -8 (TARP  $\gamma$ -8).[1][2] It functions by disrupting the interaction between the TARP  $\gamma$ -8 auxiliary subunit and the pore-forming GluA subunits of the AMPA receptor.[1] This selectivity is significant because TARP  $\gamma$ -8 is highly expressed in specific brain regions, such as the hippocampus, allowing for targeted modulation of AMPA receptor activity.[3][4][5][6]

Q2: Does JNJ-55511118 impair motor function in animal models?

A2: Preclinical studies have consistently demonstrated that **JNJ-55511118** does not cause motor impairment in rodent models.[7][8] Specifically, even at high levels of receptor occupancy, no motor deficits were observed in the rotarod test.[7][9] Furthermore, studies on open-field activity in male mice showed that an effective dose of 1 mg/kg did not alter locomotor activity, indicating that its therapeutic effects are not a byproduct of non-specific motor disruption.[1][2]



Q3: Have any motor-related side effects been observed with JNJ-55511118?

A3: While **JNJ-55511118** is generally reported to be free of motor-impairing effects, one study noted the occurrence of "transient hyperlocomotion" at high levels of in vivo receptor occupancy in rodents.[7][9] This suggests a potential for mild, temporary increases in movement at higher dose ranges.

Q4: In which preclinical models has the motor function profile of **JNJ-55511118** been evaluated?

A4: The impact of **JNJ-55511118** on motor function has been assessed in various preclinical rodent models, including C57BL/6J mice and Sprague-Dawley rats.[2][9] These studies have employed standard behavioral assays such as the rotarod test and open-field tests to specifically evaluate coordination, balance, and general locomotor activity.[2][7]

## **Troubleshooting Guide**



# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                     | Potential Cause                                                                                                                                        | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected changes in locomotor activity during openfield testing. | While JNJ-55511118 at 1 mg/kg has been shown to have no effect on locomotor activity[1][2], higher doses might induce transient hyperlocomotion.[7][9] | 1. Verify Dosage: Double-check the concentration of your JNJ-55511118 solution and the administered volume to ensure accurate dosing.2.  Acclimation Period: Ensure animals are adequately acclimated to the testing environment to minimize stress-induced hyperactivity.3.  Control Group Comparison:  Carefully compare the activity levels of the JNJ-55511118-treated group to a vehicle-treated control group to differentiate between compound-specific effects and other experimental variables. |
| Apparent motor deficits in other behavioral paradigms.             | JNJ-55511118 is not expected to cause motor impairment.[7] [8] Observed deficits may stem from other experimental factors.                             | 1. Health Status: Assess the general health of the animals, as illness can impact motor performance.2. Assay-Specific Factors: Review the parameters of your specific behavioral test. For example, in a fear conditioning paradigm, freezing behavior is the expected outcome and should not be misinterpreted as motor impairment.3. Rotarod Confirmation: If motor impairment is suspected, it is advisable to conduct a standard rotarod test to directly                                            |



|                                                    |                                                                                                                                                                                                                             | assess motor coordination and balance.[7][9]                                                                                                                                                                                                |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variability in behavioral responses between sexes. | Studies have shown sex-<br>dependent effects of JNJ-<br>55511118 on operant<br>behavior, with no effect<br>observed on sweetened<br>alcohol or sucrose self-<br>administration in female mice<br>at the tested doses.[1][2] | 1. Data Segregation: Analyze data from male and female animals separately.2. Dose-Response in Females: Consider conducting a dose-response study in female animals to determine if higher doses are required to elicit a behavioral effect. |

## **Quantitative Data Summary**

Table 1: Effect of JNJ-55511118 on Motor Function in Male C57BL/6J Mice

| Dose (mg/kg, p.o.)         | Behavioral Assay    | Key Finding                                        | Reference |
|----------------------------|---------------------|----------------------------------------------------|-----------|
| 1                          | Open-Field Activity | No effect on locomotor activity.                   | [1][2]    |
| 10                         | Open-Field Activity | Data not available in the provided search results. |           |
| High Receptor<br>Occupancy | Rotarod             | No motor impairment observed.                      | [7][9]    |

# Experimental Protocols Open-Field Locomotor Activity Test

- Animals: Male C57BL/6J mice.[1][2]
- Drug Administration: JNJ-55511118 (1 mg/kg) or vehicle (10% w/v carboxymethyl-β-cyclodextrin sodium salt) is administered via oral gavage (p.o.) in a volume of 1 ml/100 g body weight, 1 hour prior to testing.[1]



- Apparatus: A square open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.
- Procedure:
  - Acclimate the mice to the testing room for at least 1 hour before the experiment.
  - Administer JNJ-55511118 or vehicle orally.
  - After the 1-hour pre-treatment period, place each mouse individually into the center of the open-field arena.
  - Allow the mouse to explore the arena freely for a specified period (e.g., 15-30 minutes).
  - The automated tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
- Data Analysis: Compare the locomotor activity parameters between the JNJ-55511118treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ttest or ANOVA).

### **Rotarod Test**

- Animals: Rodents (e.g., mice or rats).[7][9]
- Drug Administration: JNJ-55511118 is administered at doses intended to achieve high receptor occupancy.
- Apparatus: An accelerating rotarod apparatus.
- Procedure:
  - Training: In the days preceding the test, train the animals on the rotarod at a constant speed (e.g., 4 RPM) until they can consistently remain on the rod for a set duration (e.g., 60 seconds).
  - Testing:



- Administer JNJ-55511118 or vehicle.
- At a predetermined time post-administration, place the animal on the rotarod.
- The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of several minutes.
- Record the latency to fall from the rotating rod.
- Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A lack of significant difference indicates no impairment in motor coordination and balance.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of JNJ-55511118 at the postsynaptic terminal.





Click to download full resolution via product page

Caption: Workflow for assessing locomotor activity with JNJ-55511118.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-55511118 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-55511118 impact on animal motor function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575977#jnj-55511118-impact-on-animal-motor-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com